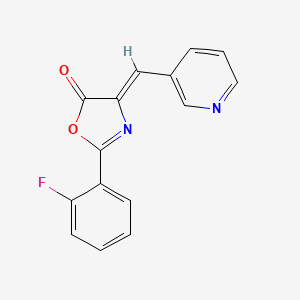![molecular formula C22H31N5 B5459426 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various areas of medicine.
Wirkmechanismus
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane acts as a selective antagonist of the CRF1 receptor, which is involved in the stress response system in the body. By blocking the CRF1 receptor, 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane can reduce the activity of the stress response system, leading to a decrease in anxiety, depression, and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been shown to have a number of biochemical and physiological effects in the body. It can reduce the levels of stress hormones such as cortisol and corticotropin-releasing hormone (CRH), which are involved in the stress response system. It can also increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments is its high selectivity for the CRF1 receptor, which reduces the risk of off-target effects. However, one limitation is that it can be difficult to obtain high-quality, pure samples of the compound, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One area of interest is its potential as a treatment for various types of cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro and in animal models. Another area of interest is its potential as a treatment for addiction, as studies have shown that it can reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the long-term effects of 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane on the body, as well as its potential interactions with other drugs and medications.
Synthesemethoden
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane can be synthesized using a multi-step process that involves the reaction of 2-cyclohexyl-5-pyrimidinecarboxaldehyde with 2-methyl-4-pyridinecarboxylic acid, followed by a series of additional reactions to form the final product. The synthesis method has been optimized over the years, resulting in higher yields and improved purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various areas of medicine, including anxiety, depression, addiction, and stress-related disorders. It has also been investigated as a potential treatment for various types of cancer, such as breast cancer and prostate cancer.
Eigenschaften
IUPAC Name |
1-[(2-cyclohexylpyrimidin-5-yl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5/c1-18-14-21(8-9-23-18)27-11-5-10-26(12-13-27)17-19-15-24-22(25-16-19)20-6-3-2-4-7-20/h8-9,14-16,20H,2-7,10-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJXZCEGMKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CN=C(N=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5459347.png)

![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)
![4-(5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5459406.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
![13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-N-phenyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B5459436.png)
![2-phenyl-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B5459437.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5459453.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)